Cosyntropin (acetate)

説明

Alpha(1-24)-Corticotropin, acetate (salt): is a synthetic peptide that mimics the biological activity of the natural hormone corticotropin, also known as adrenocorticotropic hormone (ACTH). This compound is used in various scientific research applications, particularly in the study of the hypothalamic-pituitary-adrenal (HPA) axis and its role in stress response, inflammation, and immune function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cosyntropin (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of Cosyntropin (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and activity.

化学反応の分析

Types of Reactions: Alpha(1-24)-Corticotropin, acetate (salt) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

Alpha(1-24)-Corticotropin, acetate (salt) is widely used in scientific research due to its ability to stimulate the adrenal cortex and increase the production of glucocorticoids. Its applications include:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of ACTH in the HPA axis and its effects on stress response and immune function.

Medicine: Exploring potential therapeutic uses for conditions such as adrenal insufficiency and inflammatory diseases.

Industry: Developing diagnostic assays and therapeutic formulations.

作用機序

Alpha(1-24)-Corticotropin, acetate (salt) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of glucocorticoids such as cortisol. These glucocorticoids play a crucial role in regulating metabolism, immune response, and stress adaptation.

類似化合物との比較

Natural ACTH: The full-length adrenocorticotropic hormone.

Synthetic ACTH Analogs: Peptides with modified sequences to enhance stability or activity.

Uniqueness: Alpha(1-24)-Corticotropin, acetate (salt) is unique due to its truncated sequence, which retains the biological activity of the full-length hormone while being more stable and easier to synthesize. This makes it a valuable tool for research and potential therapeutic applications.

生物活性

Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a significant role in the evaluation and management of adrenal insufficiency. Its biological activity primarily involves stimulating the adrenal cortex to produce corticosteroids, including cortisol. This article delves into the biological activity of cosyntropin, its mechanisms, clinical applications, and relevant research findings.

Cosyntropin exhibits full corticosteroidogenic activity similar to natural ACTH. It consists of the first 24 amino acids of the 39-amino-acid sequence found in ACTH, with the N-terminal portion being crucial for its biological activity. The minimal sequence retaining full activity is the first 20 amino acids; shortening this sequence beyond 20 residues results in a significant loss of potency—approximately 70% with just a one-residue decrement from 20 to 19 .

When administered, cosyntropin binds to melanocortin-2 receptors (MC2R) on adrenocortical cells, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels. This cascade leads to the activation of protein kinase A, which stimulates the synthesis and release of corticosteroids from cholesterol .

Pharmacokinetics

- Absorption : Rapidly absorbed following intramuscular administration.

- Half-life : The half-life varies but is generally short, necessitating careful dosing for therapeutic effects.

- Distribution and Metabolism : Specific data on volume distribution and metabolism are not well-documented .

Clinical Applications

Cosyntropin is primarily used for:

- Diagnosis of Adrenal Insufficiency : A single dose of 0.25 mg can stimulate adrenal cortex activity to assess adrenal function effectively. This test helps differentiate between primary and secondary adrenal insufficiency .

- Treatment of Autoimmune Conditions : It is also utilized in managing certain autoimmune disorders due to its immunomodulatory effects .

Case Studies

-

Adrenal Insufficiency Testing :

- In a study involving patients with suspected adrenal insufficiency, administration of cosyntropin resulted in significant increases in cortisol levels post-stimulation, confirming adrenal gland responsiveness .

- A specific case highlighted that patients receiving megestrol acetate showed diminished response to cosyntropin stimulation, indicating potential drug interactions affecting adrenal function .

- Neuroinflammation Modulation :

Pharmacodynamic Effects

Cosyntropin not only stimulates cortisol production but also has extra-adrenal effects such as increased melanotropic activity and growth hormone secretion. However, these effects are generally considered clinically insignificant compared to its primary role in cortisol stimulation .

Comparative Efficacy Table

| Parameter | Cosyntropin | Natural ACTH |

|---|---|---|

| Amino Acid Sequence | 1-24 (first 24 amino acids) | 1-39 |

| Corticosteroid Stimulation | Yes | Yes |

| Maximal Dose for Adrenal Stimulation | 0.25 mg | 25 units |

| Loss of Potency (20 to 19 residues) | 70% loss | Not applicable |

特性

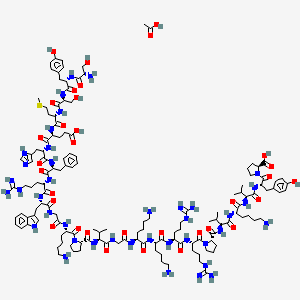

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSGCNRPXJYVQS-GLMYKROOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H214N40O33S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2993.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60189-34-6 | |

| Record name | Cosyntropin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。